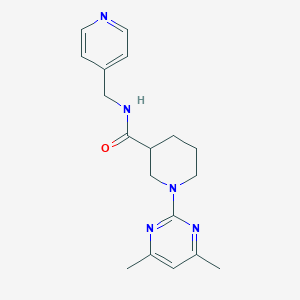![molecular formula C20H19ClN6O B11134942 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide](/img/structure/B11134942.png)
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features an intriguing combination of heterocyclic moieties. Let’s break it down:
-
Indole Scaffold: : The core structure contains an indole nucleus, which is a benzopyrrole with 10 π-electrons. It’s aromatic due to π-electron delocalization, similar to benzene. Indole is found in various synthetic drug molecules and natural compounds, such as tryptophan and indole-3-acetic acid (a plant hormone). Physically, it’s crystalline and colorless with a distinct odor .
-
Triazolopyridine: : The compound also includes a triazolopyridine ring system. Triazoles are five-membered heterocycles containing three nitrogen atoms. They exhibit diverse biological activities and are of interest in drug discovery .
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. Major products could include derivatives with modified substituents on the indole or triazolopyridine rings.
Scientific Research Applications
Here’s where it gets exciting! Researchers explore this compound’s potential in several fields:
Medicine: Investigate its pharmacological properties, such as antiviral, anti-inflammatory, and anticancer effects.
Chemistry: Study its reactivity and design derivatives for specific applications.
Biology: Explore interactions with cellular targets and pathways.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Further studies are needed to unravel its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare this compound’s structure and properties to related indole derivatives and triazolopyridines. Its uniqueness lies in the fusion of these two heterocyclic systems.
Properties
Molecular Formula |
C20H19ClN6O |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H19ClN6O/c1-13-16(20(26-23-13)14-5-7-15(21)8-6-14)12-19(28)22-10-9-18-25-24-17-4-2-3-11-27(17)18/h2-8,11H,9-10,12H2,1H3,(H,22,28)(H,23,26) |
InChI Key |
RBNWVGKOWWGCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide](/img/structure/B11134861.png)
![2-methoxy-4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11134865.png)

![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134885.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11134888.png)
![Ethyl 4-{[2-(4-fluorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B11134890.png)
![3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B11134898.png)
![2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11134906.png)

![7-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11134911.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11134926.png)
![2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11134933.png)
![N-(2,4-Difluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11134937.png)
